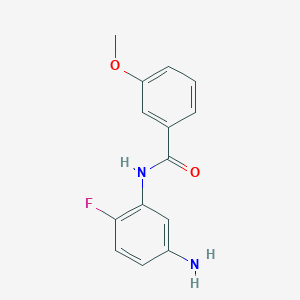

N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide

Description

N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxybenzamide core substituted with a 5-amino-2-fluorophenyl group. Its molecular formula is C₁₄H₁₂FN₂O₂, with a molecular weight of 274.26 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (fluoro) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-13-8-10(16)5-6-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMPAKGDJOHSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Amidation: The resulting 5-amino-2-fluoroaniline is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biology: The compound can be used as a probe to study biological pathways and interactions.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to the active site of the target, while the fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

N-(5-Amino-2-methoxyphenyl)-3-fluorobenzamide (CID 16770760)

- Molecular Formula : C₁₄H₁₃FN₂O₂

- Key Differences : The methoxy group is at the 2-position of the aniline ring instead of the 3-position on the benzamide. The fluorine is on the benzamide rather than the aniline.

- The fluorine’s position could alter electron distribution, affecting solubility and receptor affinity .

N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide

- Molecular Formula : C₁₅H₁₅FN₂O₂

- Key Differences : A 4-ethoxy substituent replaces the 3-methoxy group on the benzamide.

- Implications : The ethoxy group increases lipophilicity (logP ~2.37–2.55, inferred from similar compounds) and may improve CNS penetration. However, the larger ethoxy group could reduce metabolic stability compared to methoxy .

5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide

- Molecular Formula: C₁₄H₁₁ClFNO₂

- Key Differences: A chlorine replaces the amino group at the 5-position, and the methoxy is at the 2-position.

- Implications: Chlorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in targets like ion channels. The lack of an amino group could reduce hydrogen-bonding interactions .

Alkyl Chain Modifications

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

- Molecular Formula : C₂₀H₂₄FN₂O₂

- Key Differences : A heptyloxy chain replaces the 3-methoxy group.

- Implications : The long alkyl chain drastically increases lipophilicity (logP ~5–6 estimated), which may hinder blood-brain barrier penetration but improve membrane anchoring in peripheral targets .

N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide

- Molecular Formula : C₁₇H₁₉FN₂O₂

- Key Differences : A butoxy group is at the 2-position .

Pharmacological Analogues

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7)

- Key Differences: Incorporates a piperazine-ethyl linker and cyanopyridine moiety.

- Implications: This compound acts as a high-affinity D4 dopamine receptor ligand (Kᵢ = nM range) with >100-fold selectivity over D2/D3 receptors. The 3-methoxybenzamide group contributes to receptor binding, while the cyanopyridine enhances selectivity .

CoPo-22 (N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)

- Key Differences: Features a quinoline core linked via an ethylamine group.

- Implications: Demonstrates dual corrector-potentiator activity for ΔF508-CFTR, a therapeutic target in cystic fibrosis. The 3-methoxybenzamide moiety is critical for potentiator activity, while the quinoline enables corrector function .

Key Research Findings

Methoxy Position Matters : 3-Methoxybenzamide derivatives (e.g., Compound 7) show superior receptor binding compared to 2- or 4-methoxy analogues, likely due to optimal steric and electronic alignment .

Fluorine Enhances Stability: The 2-fluoro substituent in the target compound may reduce metabolic oxidation, extending half-life compared to non-fluorinated analogues .

Amino Group for Solubility: The 5-amino group improves aqueous solubility, critical for oral absorption, as seen in analogues like N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide .

Biological Activity

N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide is an organic compound that has gained attention in medicinal chemistry for its potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F N3O2. The compound features a fluorine atom on the second position of the phenyl ring, which enhances its physicochemical properties, including stability and bioavailability. The presence of amino and methoxy groups contributes to its reactivity and potential interactions with biological targets .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amino group facilitates binding to the active sites of these targets, while the methoxy group can modulate the compound's solubility and permeability . The fluorine atom plays a crucial role in enhancing the compound's stability in biological systems.

Biological Applications

1. Medicinal Chemistry

- Pharmacophore Development : this compound is being explored as a pharmacophore for designing new drugs targeting various diseases, particularly in oncology and infectious diseases .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated .

2. Research Applications

- Biochemical Probes : The compound serves as a biochemical probe to study enzyme interactions and protein functions, aiding in the understanding of various biological pathways .

Antitubercular Activity

A study highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications in the amide linkage significantly affect biological activity against Mycobacterium tuberculosis. Although this compound was not the primary focus, similar compounds demonstrated promising antitubercular activity .

Cancer Research

In another research context, derivatives of benzamides have shown antiproliferative effects in breast cancer models. The ability to inhibit specific kinases involved in cancer progression suggests that this compound could be further investigated for similar applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine, amino, methoxy groups | Potential antimicrobial and anticancer |

| N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide | Chlorine instead of fluorine | Investigated for anti-inflammatory effects |

| IMD-0354 | Potent IκB kinase β inhibitor | In clinical trials for various conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.